molecular formula C23H17NO B2418547 N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide CAS No. 391222-21-2

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide

Cat. No.: B2418547
CAS No.: 391222-21-2
M. Wt: 323.395
InChI Key: GDHPJEGGGGLJBZ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is extensively used due to its remarkable properties, making it a valuable asset in fields such as materials science, organic chemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide typically involves the reaction of 1,2-dihydroacenaphthylene with naphthalene-2-carboxylic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: Shares a similar core structure but differs in the functional group attached to the acenaphthylene moiety.

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(naphthalen-1-yl)acetamide: Another related compound with a different substitution pattern on the naphthalene ring.

Uniqueness: N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide is unique due to its specific combination of the acenaphthylene and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO/c25-23(19-11-8-15-4-1-2-5-18(15)14-19)24-21-13-12-17-10-9-16-6-3-7-20(21)22(16)17/h1-8,11-14H,9-10H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPJEGGGGLJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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